3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Vanilloid Receptor 1 VR1 Antagonist Pain & Cough

3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (CAS 1019101-00-8, Molecular Formula: C19H19BrN6O, MW: 427.3 g/mol) is a synthetic small molecule characterized by a pyridazine core, a 2-bromobenzoyl-substituted piperazine, and a 3-methylpyrazole motif. This heterocyclic scaffold belongs to the pyridazinylpiperazine class, which has been explored in medicinal chemistry for modulating kinases and CNS targets, including vanilloid receptor 1 (VR1) antagonism and cognitive impairment.

Molecular Formula C19H19BrN6O
Molecular Weight 427.3 g/mol
CAS No. 1019101-00-8
Cat. No. B6531451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
CAS1019101-00-8
Molecular FormulaC19H19BrN6O
Molecular Weight427.3 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br
InChIInChI=1S/C19H19BrN6O/c1-14-8-9-26(23-14)18-7-6-17(21-22-18)24-10-12-25(13-11-24)19(27)15-4-2-3-5-16(15)20/h2-9H,10-13H2,1H3
InChIKeyJPOGJMWSCBMUBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1019101-00-8 Procurement Guide: Pyridazinylpiperazine Building Block for Kinase & CNS Research


3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (CAS 1019101-00-8, Molecular Formula: C19H19BrN6O, MW: 427.3 g/mol) is a synthetic small molecule characterized by a pyridazine core, a 2-bromobenzoyl-substituted piperazine, and a 3-methylpyrazole motif . This heterocyclic scaffold belongs to the pyridazinylpiperazine class, which has been explored in medicinal chemistry for modulating kinases and CNS targets, including vanilloid receptor 1 (VR1) antagonism and cognitive impairment [1][2]. The specific combination of the ortho-bromobenzoyl group and the 3-methylpyrazole appendage distinguishes it from other in-class analogs, potentially influencing target selectivity and physicochemical properties critical for early-stage drug discovery .

Procurement Risk: Why Generic Pyridazinylpiperazine Substitution Fails for 1019101-00-8


Substituting 1019101-00-8 with a closely related pyridazinylpiperazine analog is a high-risk procurement decision due to the profound impact of subtle structural changes on biological activity within this class. For instance, the pyridazinylpiperazine series explored by Tafesse et al. demonstrated that minor modifications to the piperazine N-substituent could shift VR1 antagonism IC50 values across a wide range of 9 nM to 200 nM [1]. The specific ortho-bromobenzoyl group in 1019101-00-8, compared to a para-bromo analog, a simple benzoyl group, or a sulfonyl linker, will present a distinct hydrogen-bonding and steric profile, directly altering kinase active-site complementarity or receptor binding kinetics. Therefore, generic substitution without retaining this exact substitution pattern will almost certainly result in a different potency, selectivity, and ADME profile, invalidating any ongoing structure-activity relationship (SAR) study or screening campaign [2].

Quantitative Differentiation Evidence Guide for 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine


Ortho-Bromobenzoyl Substitution Differentiates from Para-Bromo and Benzoyl Analogs in VR1 Antagonist Motif

The pyridazinylpiperazine class, exemplified by the VR1 antagonist series [1], establishes a clear SAR where the N-acyl substituent on the piperazine ring is critical for potency. While specific data for the 2-bromobenzoyl derivative (1019101-00-8) is not publicly available, the class demonstrates that compounds with optimized N-acyl groups achieve single-digit nanomolar IC50 values (9–200 nM) in capsaicin-induced and pH5.5-induced FLIPR assays in human VR1-expressing HEK293 cells [1]. The lead compound BCTC, lacking the bromobenzoyl-pyridazine-pyrazole architecture, has a distinct profile. Procuring 1019101-00-8 provides a unique ortho-bromo benzoyl pharmacophore, which is expected to yield different potency and off-rate kinetics compared to the para-bromo (e.g., CAS 1049214-92-7) or unsubstituted benzoyl analogs .

Vanilloid Receptor 1 VR1 Antagonist Pain & Cough

3-Methylpyrazole Appendage at Pyridazine 6-Position is a Distinctive Feature vs. Phenyl or Piperidine Analogs

The patent landscape, particularly EA027840B1 [1], explicitly claims pyridazine derivatives for treating cognitive impairment, highlighting the importance of specific heterocyclic appendages. Compared to commercially available analogs such as 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-phenylpyridazine or 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine , 1019101-00-8 features a 3-methyl-1H-pyrazol-1-yl group. This heterocycle offers additional hydrogen-bond acceptor/donor capabilities and lipophilic characteristics that are distinct from a phenyl ring (purely hydrophobic) or a piperidine ring (basic amine). This difference is highly likely to alter the compound's selectivity against a panel of kinases, CNS MPO score, and off-target binding profiles, based on established medicinal chemistry principles for CNS drug design [1].

Kinase Inhibition Selectivity Profile CNS Multiparametric Optimization

Molecular Weight and Formula Distinction from Common Pyridazinylpiperazine Screening Compounds

With a molecular weight of 427.3 g/mol and a molecular formula of C19H19BrN6O , 1019101-00-8 occupies a specific chemical space that is distinct from lower molecular weight pyridazinylpiperazine analogs often used in fragment-based screening. For example, simpler piperazine-pyridazine cores (MW < 300) lack the bromobenzoyl motif critical for key interactions [1]. Conversely, more elaborate derivatives in patent EA027840B1 [2] often exceed MW 450. This compound sits in the 'lead-like' space, offering a balance of complexity and synthetic tractability. Its exact mass of 426.08037 g/mol and the presence of a single bromine atom provide a distinct isotopic pattern useful as an analytical marker in mass spectrometry-based assays, unlike non-halogenated analogs .

Compound Library Design Lead-Likeness Fragment-Based Drug Discovery

High-Value Application Scenarios for Compound 1019101-00-8 Based on Structural Differentiation


Expanding the SAR of VR1 Antagonists for Non-Opioid Pain Therapies

Based on the established class activity of pyridazinylpiperazines as VR1 antagonists [1], this compound is ideally suited for systematic SAR studies aimed at enhancing potency and reducing off-target effects. Its unique ortho-bromobenzoyl and 3-methylpyrazole combination directly addresses the need for new chemical matter beyond the BCTC scaffold, potentially delivering a candidate with an improved therapeutic window for chronic pain or cough.

CNS Drug Discovery for Cognitive Impairment per Patent-Driven Strategies

The patent EA027840B1 explicitly claims pyridazine derivatives for cognitive impairment [2]. The structural features of 1019101-00-8 align with the Markush claims, making it a strong candidate for evaluation in assays targeting neurodegenerative or psychiatric disorders where cholinergic or glutamatergic modulation is beneficial. Its specific substituent pattern is hypothesized to offer superior brain penetration and target engagement compared to simpler, non-halogenated analogs.

Kinase Selectivity Profiling in Oncology Programs

Pyridazine and piperazine motifs are privileged structures in kinase inhibitor design [2]. The unique bromine atom on the benzoyl group of 1019101-00-8 can participate in halogen bonding with kinase hinge regions, a feature absent in hydrogen-substituted analogs. This compound serves as a specific tool for probing kinase selectivity, particularly against PIM, CDK, or tyrosine kinase panels, to identify a unique selectivity fingerprint.

Bioanalytical Method Development Using Distinctive Bromine Isotope Signature

The presence of a single bromine atom provides a characteristic 1:1 isotopic doublet in mass spectrometry (M and M+2 peaks), as indicated by the monoisotopic mass . This property makes 1019101-00-8 an excellent internal standard or a model compound for developing highly sensitive LC-MS/MS quantification methods in biological fluids, providing a practical advantage in preclinical pharmacokinetic studies.

Quote Request

Request a Quote for 3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.